molecular formula C17H23ClN2O2 B1667430 Bisaramil CAS No. 89194-77-4

Bisaramil

Cat. No.: B1667430
CAS No.: 89194-77-4
M. Wt: 322.8 g/mol
InChI Key: PMCPYLGCPSNSLS-MZBDJJRSSA-N
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Description

Bisaramil, chemically known as 9-(4-chlorobenzoyloxy)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride, is a novel antiarrhythmic compound. It has been shown to be effective in suppressing various models of arrhythmias in animals, making it a promising candidate for clinical use in treating cardiac arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bisaramil involves several steps, starting from the appropriate precursors The key steps include the formation of the diazabicyclo[33The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Bisaramil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted this compound compounds .

Mechanism of Action

Bisaramil exerts its effects primarily by blocking sodium channels in cardiac cells. This action reduces the excitability of the cardiac cells, thereby preventing abnormal electrical activity that can lead to arrhythmias. The compound also interacts with voltage-gated calcium channels, contributing to its antiarrhythmic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its potent and selective action on sodium channels, combined with its ability to block calcium channels. This dual action makes it particularly effective in treating a wide range of arrhythmias with fewer side effects compared to other antiarrhythmic agents .

Properties

CAS No.

89194-77-4

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

[(1R,5S)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate

InChI

InChI=1S/C17H23ClN2O2/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12/h4-7,13-14,16H,3,8-11H2,1-2H3/t13-,14+,16?

InChI Key

PMCPYLGCPSNSLS-MZBDJJRSSA-N

Isomeric SMILES

CCN1C[C@H]2CN(C[C@@H](C1)C2OC(=O)C3=CC=C(C=C3)Cl)C

SMILES

CCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C

Appearance

Solid powder

89194-77-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

isaramil
bisaramil hydrochloride
yutac

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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